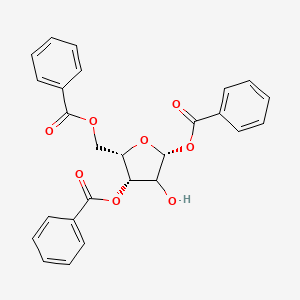

1,3,5-Tri-O-benzoyl-a-D-ribofuranose

Description

BenchChem offers high-quality 1,3,5-Tri-O-benzoyl-a-D-ribofuranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Tri-O-benzoyl-a-D-ribofuranose including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C26H22O8 |

|---|---|

Molecular Weight |

462.4 g/mol |

IUPAC Name |

[(2S,3S,5R)-3,5-dibenzoyloxy-4-hydroxyoxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C26H22O8/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26-27H,16H2/t20-,21?,22+,26+/m0/s1 |

InChI Key |

HUHVPBKTTFVAQF-BVOYZHITSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@H]2[C@H](C([C@H](O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1,3,5-Tri-O-benzoyl-a-D-ribofuranose from D-ribose

Technical Guide: Synthesis of 1,3,5-Tri-O-benzoyl- -D-ribofuranose

Executive Summary & Strategic Pathway

The synthesis of 1,3,5-tri-O-benzoyl-

To achieve the specific 1,3,5-substitution pattern (leaving C2-OH free) with

The Synthetic Logic (The "Why")

-

Furanose Locking: D-Ribose equilibrates between pyranose (6-membered) and furanose (5-membered) forms. We must first lock the furanose ring using methylation.

-

Global Protection: Benzoylation protects all free hydroxyls.

-

Anomeric Activation: Converting the anomeric methoxy group to a bromide creates a reactive leaving group.

-

The "Magic" Step (Rearrangement): Hydrolysis of the bromide does not simply replace Br with OH. It proceeds via a 1,2-benzoxonium ion intermediate. Water attacks the C2 position of this ion, causing the benzoyl group at C2 to migrate to C1. This results in the thermodynamically stable 1,3,5-tribenzoate with the C2-OH free.

Reaction Pathway Visualization

Caption: The synthetic route relies on the critical rearrangement of the 2,3,5-tribenzoyl bromide to the 1,3,5-tribenzoate via a 1,2-benzoxonium ion.

Detailed Experimental Protocol

Phase 1: Formation of Methyl 2,3,5-Tri-O-benzoyl-D-ribofuranoside

Objective: Lock D-ribose in the furanose form and protect hydroxyl groups.

Reagents:

-

D-Ribose (1.0 equiv)

-

Methanol (anhydrous)

-

Acetyl Chloride (catalytic source of HCl) or HCl gas

-

Benzoyl Chloride (3.3 equiv)

-

Pyridine (Solvent/Base)[1]

Protocol:

-

Methylation: Suspend D-ribose (50 g) in anhydrous methanol (500 mL). Add acetyl chloride (5 mL) dropwise at 0°C (generates anhydrous HCl in situ). Stir at room temperature for 2-3 hours.

-

Checkpoint: The solution should become clear. Neutralize with pyridine (20 mL) and concentrate in vacuo to a syrup. This is crude methyl ribofuranoside.

-

-

Benzoylation: Dissolve the syrup in pyridine (200 mL). Cool to 0°C.[2]

-

Add benzoyl chloride (130 mL) dropwise over 1 hour, maintaining temperature <10°C.

-

Heat to 60°C for 2 hours to ensure complete reaction.

-

Workup: Pour into ice water. Extract with dichloromethane (DCM). Wash with 1M H2SO4 (to remove pyridine), saturated NaHCO3, and brine. Dry over MgSO4 and concentrate.

-

Result: Thick syrup (Methyl 2,3,5-tri-O-benzoyl-D-ribofuranoside).

-

Phase 2: Anomeric Activation (Bromination)

Objective: Convert the stable methyl glycoside into the reactive glycosyl bromide.

Reagents:

-

33% HBr in Acetic Acid

-

Dichloromethane (DCM)[3]

Protocol:

-

Dissolve the syrup from Phase 1 in DCM (100 mL).

-

Add 33% HBr in AcOH (150 mL) at 0°C.

-

Stir at room temperature for 1-2 hours.

-

Mechanistic Note: The strong acid cleaves the anomeric O-Me bond. The bromide is installed, typically forming the

-bromide or an equilibrium mixture.

-

-

Workup (Critical): Dilute with DCM. Wash rapidly with ice-cold water and ice-cold saturated NaHCO3.

-

Caution: The bromide is hydrolytically unstable. Perform this workup quickly and keep solutions cold.

-

-

Dry over MgSO4 and concentrate in vacuo at low temperature (<35°C). Use immediately.

Phase 3: Stereoselective Hydrolysis & Rearrangement

Objective: Convert the bromide to the 1,3,5-tribenzoate via the ortho-acid rearrangement.

Reagents:

-

Acetone / Water (95:5 mixture)

-

Silver Carbonate (Ag2CO3) - Optional but enhances rate/yield

-

Or simply controlled hydrolysis (Ness/Fletcher method)

Protocol:

-

Dissolve the crude bromide in Acetone (400 mL).

-

Add Water (20 mL).

-

Stir vigorously at room temperature.

-

Observation: If using Ag2CO3, add 0.5 equiv here to scavenge HBr. If not, the HBr generated will catalyze the rearrangement.

-

-

Monitor by TLC (Silica, Hexane/EtOAc 3:1). The starting material (Rf ~0.8) will disappear, and the product (Rf ~0.4) will appear.

-

Crystallization: Once complete (approx. 1-2 hours), neutralize with solid NaHCO3. Filter.

-

Concentrate the filtrate to a small volume. Add Ethanol or Ether/Hexane to induce crystallization.

-

Recrystallization: Recrystallize from Chloroform/Hexane or Ethanol.

Quantitative Data Summary

| Parameter | Specification / Result |

| Target Molecule | 1,3,5-Tri-O-benzoyl- |

| Molecular Formula | C26H22O8 |

| Molecular Weight | 462.45 g/mol |

| Typical Yield | 40 - 55% (Overall from D-Ribose) |

| Melting Point | 130 - 132 °C (Crystalline Solid) |

| Optical Rotation | |

| Solubility | Soluble in Chloroform, DCM, Ethyl Acetate.[4][5] Insoluble in Water.[6] |

| Key Impurity | 2,3,5-Tri-O-benzoyl-D-ribose (1-OH) (Result of direct hydrolysis without migration) |

Mechanistic Insight: The C2 C1 Migration

This synthesis succeeds only because of the specific behavior of the 1,2-benzoxonium ion (also called the dioxolenium ion).

-

Ion Formation: The C2-benzoyl group participates in the displacement of the C1-bromide, forming a five-membered cyclic cation (benzoxonium) bridging C1 and C2.

-

Regioselective Attack: Water attacks this cation.

-

Path A (Kinetic): Attack at C1

Returns the 2-benzoate and C1-OH (Hemiacetal). -

Path B (Thermodynamic): Attack at C2

Opens the ring such that the benzoyl carbonyl remains attached to C1 oxygen, while C2 becomes a free hydroxyl.

-

-

Result: The benzoyl group effectively "migrates" from O2 to O1. The resulting 1,3,5-tribenzoate crystallizes out as the pure

-anomer, driven by the anomeric effect and the stability of the crystalline lattice.

References

-

Ness, R. K., & Fletcher, H. G. (1956). The Reaction of 2,3,5-Tri-O-benzoyl-D-ribofuranosyl Bromide with Water; A Stereospecific Synthesis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose. Journal of the American Chemical Society, 78(18), 4710–4714.

-

Brodfuehrer, P. R., Sapino, C., & Howell, H. G. (1985).[7] A Stereocontrolled Synthesis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose. The Journal of Organic Chemistry, 50(14), 2597–2598.

-

Recondo, E. F., & Rinderknecht, H. (1959). Eine neue Darstellung von 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Helvetica Chimica Acta, 42(4), 1171–1173.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Straightforward Synthesis of the Poly(ADP-ribose) Branched Core Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN111484535A - Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose - Google Patents [patents.google.com]

- 5. α-D-呋喃核糖 1,3,5-三苯甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. semanticscholar.org [semanticscholar.org]

Strategic Implementation of Benzoyl Protecting Groups in Ribofuranose Chemistry

Mechanisms, Protocols, and Applications

Executive Summary

In the high-stakes synthesis of therapeutic nucleosides and RNA therapeutics, the control of stereochemistry and intermediate stability is paramount. The benzoyl (Bz) protecting group serves as a cornerstone in ribofuranose chemistry, not merely as a masking agent, but as a stereodirecting tool .

Unlike ether-based groups (e.g., benzyl) which allow for erosion of stereochemical integrity via SN1 pathways, benzoyl esters at the C2 position actively participate in glycosylation through Neighboring Group Participation (NGP) . This mechanism enforces 1,2-trans selectivity, critical for synthesizing biologically active

This guide details the mechanistic underpinnings, comparative advantages, and validated protocols for deploying benzoyl groups in ribose chemistry.

Part 1: Mechanistic Foundation

The Power of Neighboring Group Participation (NGP)[1]

The primary utility of the benzoyl group at the C-2 position of a ribofuranose ring is its ability to form a stabilized acyloxonium (dioxolenium) ion intermediate. This mechanism is the standard for ensuring

The Mechanism Explained[1][2][3]

-

Activation: The leaving group at C-1 (typically acetate or chloride) is activated by a Lewis acid (e.g., TMSOTf, SnCl

). -

Oxocarbenium Formation: Departure of the leaving group generates an oxocarbenium ion.

-

Anchimeric Assistance: The carbonyl oxygen of the C-2 benzoyl group attacks the electrophilic anomeric carbon (C-1) from the

-face (bottom), forming a five-membered dioxolenium ring. -

Stereoselective Attack: This bridged intermediate blocks the

-face. The nucleophile (e.g., silylated nucleobase) is forced to attack from the

Visualization: NGP-Driven

-Selectivity

The following diagram illustrates the mechanistic pathway ensuring

Caption: Mechanistic pathway of Neighboring Group Participation (NGP) by the C2-benzoyl group, enforcing beta-face nucleophilic attack.

Part 2: Comparative Analysis

Benzoyl (Bz) vs. Acetyl (Ac) vs. Benzyl (Bn)[4]

Selecting the correct protecting group is a strategic decision based on electronic effects ("arming" vs. "disarming"), stability, and processing needs.

| Feature | Benzoyl (Bz) | Acetyl (Ac) | Benzyl (Bn) |

| Electronic Effect | Disarming (Electron-withdrawing).[3] Destabilizes oxocarbenium, reducing reactivity but increasing stereocontrol. | Disarming (less than Bz). | Armed (Electron-donating).[4] Stabilizes oxocarbenium, high reactivity, lower stereocontrol. |

| Stereocontrol | High (via NGP). Favors 1,2-trans. | High (via NGP).[1] Favors 1,2-trans. | Low/None (Directs via SN2 or SN1 mix). Often gives |

| Stability | High. Resistant to mild acid/base.[5] Less prone to migration than Ac. | Moderate. Prone to migration (C2 | Very High. Stable to strong acid/base. Removed via hydrogenolysis.[6][7] |

| Crystallinity | Excellent. Phenyl rings facilitate | Poor. Often yields oils or syrups. | Moderate. |

| Primary Use | Synthesis of | Temporary protection; small scale synthesis. | "Armed" donors for difficult couplings; permanent protection. |

Key Insight: While Acetyl groups also offer NGP, Benzoyl groups are preferred in industrial settings because benzoylated intermediates often crystallize. This allows for purification via recrystallization rather than expensive and time-consuming silica gel chromatography.

Part 3: Validated Experimental Protocols

Protocol A: Synthesis of the "Standard Donor"

Target: 1-O-Acetyl-2,3,5-tri-O-benzoyl-

Workflow Diagram

Caption: Industrial route for converting D-Ribose into the Vorbrüggen donor, ensuring furanose fidelity.

Step-by-Step Methodology

1. Methylation (Furanose Locking)

-

Reagents: D-Ribose, Methanol (anhydrous), H

SO -

Procedure: Dissolve D-Ribose in MeOH. Add catalytic H

SO -

Why: Ribose exists as an equilibrium of pyranose (6-membered) and furanose (5-membered) rings. Methylation under kinetic control preferentially locks the sugar in the furanose form required for RNA/DNA analogs.

2. Per-Benzoylation

-

Reagents: Methyl ribofuranoside (crude), Pyridine (solvent/base), Benzoyl Chloride (BzCl).

-

Procedure:

-

Dissolve crude methyl riboside in dry pyridine (10 mL/g). Cool to 0°C.[8]

-

Add BzCl (3.3 equivalents) dropwise to control exotherm.

-

Allow to warm to RT and stir for 4-6 hours.

-

Workup: Quench with ice water. Extract into DCM. Wash with 1M HCl (to remove pyridine), then NaHCO

. -

Crystallization: The product often solidifies upon evaporation or trituration with EtOH.

-

3. Acetolysis (Anomeric Exchange)

-

Reagents: Acetic acid (AcOH), Acetic anhydride (Ac

O), H -

Procedure:

-

Suspend benzoylated intermediate in AcOH/Ac

O (1:1). -

Add concentrated H

SO -

Stir at RT until TLC shows conversion of the methyl glycoside to the 1-O-acetate.

-

Purification: Crystallize from Ethanol/Pentane.

-

-

Result: High-purity 1-O-Acetyl-2,3,5-tri-O-benzoyl-

-D-ribofuranose ready for coupling.

Protocol B: Zemplén Deprotection (Global Debenzoylation)

Context: After the nucleoside bond is formed, the benzoyl groups must be removed to yield the free nucleoside.

-

Mechanism: Transesterification using methoxide.

-

Reagents: Sodium Methoxide (NaOMe) in Methanol (0.1 M).

-

Procedure:

-

Dissolve the protected nucleoside in anhydrous MeOH.

-

Add NaOMe solution (pH should be ~9-10).

-

Stir at RT for 1-2 hours. Monitor by TLC (disappearance of UV-active benzoyl spots, appearance of polar product).

-

Neutralization: Add acidic ion-exchange resin (e.g., Dowex H+) until pH is neutral. Do not use aqueous acid if the glycosidic bond is acid-sensitive.

-

Filter and concentrate.

-

-

Note: The byproduct is methyl benzoate, which can be removed by washing the crude residue with ether or hexanes (the free nucleoside will remain insoluble).

Part 4: Case Study in Drug Development

Synthesis of Remdesivir Intermediate

In the synthesis of Remdesivir (and similar C-nucleosides), the benzoyl protecting group plays a critical role in the initial glycosylation of the pyrrolo[2,1-f][1,2,4]triazin-4-amine base.

-

Challenge: The base is ambident and electron-rich; the sugar must direct the coupling to the correct nitrogen with strict

-stereochemistry. -

Solution: Use of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribose .[9]

-

Reaction: The Vorbrüggen coupling utilizes TMSOTf (Lewis Acid) in DCM.

-

Outcome: The C2-benzoate NGP ensures exclusive formation of the

-anomer. The electron-withdrawing nature of the benzoates prevents the formation of the "unnatural" -

Downstream: The benzoyl groups are removed later using ammonia/methanol, which simultaneously treats other exocyclic amines on the base.

References

-

Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.[8] (The definitive text on silyl-Hilbert-Johnson reaction).

-

Kocienski, P. J. (2005). Protecting Groups (3rd ed.).[7][8] Georg Thieme Verlag.[8]

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[8]

- Frampton, G., et al. (2020). "Scale-up of the Remdesivir Synthesis." Journal of Organic Chemistry.

- Goodman, L. (1967). "Neighboring Group Participation in Sugars." Advances in Carbohydrate Chemistry.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 9. A direct route to 2-(beta-D-ribofuranosylthio)pyridine glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose in Nucleoside Chemistry

[1]

Executive Summary

In the high-stakes landscape of antiviral and anticancer drug development, the 1,3,5-Tri-O-benzoyl-α-D-ribofuranose (TBR) intermediate occupies a unique strategic niche. Unlike the standard "sugar benzoate" (1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) used for generic nucleoside coupling, TBR features a free hydroxyl group at the C2 position .

This structural anomaly—where the protecting group has migrated from C2 to C1—provides a direct synthetic handle for modifying the C2 position. This is the gateway to blockbuster 2'-modified nucleosides, including Clofarabine , Cytarabine derivatives, and HCV polymerase inhibitors (2'-C-methyl nucleosides).

This guide explores the historical discovery of this isomer, the mechanistic "ortho acid" rearrangement that creates it, and the protocols for its deployment in drug discovery.

Discovery & History: The "Ortho Acid" Mystery

The identification of 1,3,5-tri-O-benzoyl-α-D-ribofuranose is a classic case of structural misidentification leading to mechanistic insight.

The Ness & Fletcher Era (1950s-1970s)

In the mid-20th century, Robert K. Ness and Hewitt G. Fletcher Jr. at the National Institutes of Health (NIH) were pioneering ribose chemistry. While studying the hydrolysis of 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide (the standard "sugar bromide" donor), they isolated a stable, crystalline byproduct.

-

Initial Hypothesis: Due to its stability and lack of reducing power, they initially postulated it might be a cyclic ortho acid derivative (1,2-benzylidene type structure).

-

The Correction: Through rigorous degradation studies and early NMR analysis, they revised the structure to 1,3,5-tri-O-benzoyl-α-D-ribofuranose .

-

The Insight: They realized that upon hydrolysis of the C1-bromide, the benzoyl group at C2 participated in the reaction, forming a 1,2-benzoxonium ion . When this ion was attacked by water, it could open in two ways. Attack at C1 (kinetic) restored the 2,3,5-pattern. However, attack at C2 (or subsequent rearrangement) led to the migration of the benzoyl group from O2 to O1, yielding the thermodynamically stable 1,3,5-isomer.

The Brodfuehrer Optimization (1985)

While Ness and Fletcher established the existence of the compound, their method (hydrolysis of the unstable bromide) was low-yielding (~40%). In 1985, Paul R. Brodfuehrer and colleagues at Bristol-Myers Company published a streamlined, stereocontrolled synthesis.

-

Innovation: They developed a one-step process converting the commercially available 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose directly into the 1,3,5-isomer, bypassing the isolation of the sensitive bromide.

-

Impact: This made the compound a viable bulk starting material for industrial nucleoside synthesis.

Technical Deep Dive: Mechanism of Migration

The utility of this compound rests on the C2

The 1,2-Benzoxonium Intermediate

Under acidic conditions (or solvolysis), the leaving group at C1 (Acetate or Bromide) departs. The neighboring benzoyl group at C2 donates electron density to C1, forming a five-membered 1,2-benzoxonium (acetyloxonium) ion .

-

Formation: Loss of C1-LG

C2-Benzoyl attack -

Hydrolysis: Water attacks the cation.

-

Path A (Kinetic): Attack at C1

1-OH-2,3,5-Bz (Hemiacetal). -

Path B (Thermodynamic): Attack at the "ortho" carbon or rearrangement

1,3,5-Tri-O-benzoyl-α-D-ribofuranose .

-

The 1,3,5-isomer is thermodynamically favored because:

-

Anomeric Effect: The highly electronegative benzoate at C1 prefers the axial (

) orientation. -

H-Bonding: The free C2-OH can engage in stabilizing intramolecular hydrogen bonding with the C1/C3 carbonyls.

Visualization: The Migration Pathway

The following diagram illustrates the conversion of the standard 1-Acetyl precursor to the 1,3,5-Target via the oxonium species.

Caption: The thermodynamic rearrangement of the benzoyl protecting group from C2 to C1.

Experimental Protocols

Protocol A: Synthesis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

Based on the principles of Brodfuehrer (1985) and Ness/Fletcher (1971).

Reagents:

-

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (Starting Material)

-

HBr in Acetic Acid (30-33%)

-

Acetonitrile / Water[1]

-

Silver Carbonate (Ag2CO3) - Optional for bromide hydrolysis method

Workflow:

-

Bromination (In Situ): Dissolve the 1-Acetyl precursor in DCM. Add HBr/AcOH at 0°C. Stir for 1-2 hours to generate the 1-Bromo-2,3,5-tribenzoyl derivative.

-

Hydrolysis & Migration: Evaporate volatiles. Dissolve the crude bromide in aqueous acetonitrile (or acetone/water).

-

Rearrangement: Stir at room temperature. The initial hydrolysis product (1-OH-2,3,5-Bz) will slowly equilibrate to the insoluble 1,3,5-isomer.

-

Crystallization: The 1,3,5-tri-O-benzoyl-α-D-ribofuranose crystallizes out of the solution due to its high crystallinity and lower solubility compared to the 2,3,5-isomer.

-

Validation: Recrystallize from ethanol.

-

Target MP: 138–142 °C.

-

Optical Rotation:

to

-

Protocol B: Application - Synthesis of 2-Ketose (Oxidation)

To access 2'-modified nucleosides, the free C2-OH is oxidized.

-

Dissolution: Dissolve 1,3,5-Tri-O-benzoyl-α-D-ribofuranose in DCM.

-

Oxidation: Add Dess-Martin Periodinane (1.2 equiv) or use DMSO/Ac2O.

-

Workup: Quench with Na2S2O3/NaHCO3.

-

Product: 1,3,5-Tri-O-benzoyl-α-D-erythro-pentofuranos-2-ulose (The "2-Ketose").

-

Note: This ketone is the divergent point for Grignard addition (2'-C-alkyl) or DAST fluorination (2'-F).

-

Comparison of Ribose Intermediates

| Feature | 1,3,5-Tri-O-benzoyl-α-D-ribose | 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribose | "Fletcher's Sugar" (2,3,5-Tri-O-benzyl) |

| CAS | 22224-41-5 | 6974-32-9 | 13035-61-5 |

| Free Group | C2-OH (Hydroxyl) | None (Fully Protected) | C1-OH (Hemiacetal) |

| Protecting Group | Benzoyl (Ester) | Benzoyl (Ester) | Benzyl (Ether) |

| Primary Use | Synthesis of 2'-modified nucleosides (Clofarabine, etc.) | Standard β-nucleoside synthesis (via Vorbrüggen) | Synthesis of C-nucleosides or non-participating groups |

| Stability | High (Crystalline solid) | Moderate (Anomeric ester) | High (Oil or solid) |

References

-

Brodfuehrer, P. R., Sapino, C., & Howell, H. G. (1985). A stereocontrolled synthesis of 1,3,5-tri-O-benzoyl-α-D-ribofuranose. The Journal of Organic Chemistry, 50(19), 3644–3647. Link

-

Ness, R. K., & Fletcher, H. G. (1971). 2,3,5-Tri-O-benzoyl-1-O-(p-nitrobenzoyl)-D-ribofuranose, a convenient reagent for the preparation of 2,3,5-tri-O-benzoyl-D-ribofuranosyl chloride and bromide. Carbohydrate Research, 19(3), 423–429. Link

-

Bauta, W. E., et al. (2004). A New Process for the Preparation of Clofarabine. Organic Process Research & Development, 8(6), 889–896. (Demonstrates application of 2-modified sugars). Link

-

Chun, B. K., & Chu, C. K. (2005). Synthesis of 2'-C-beta-trifluoromethyl pyrimidine ribonucleosides. The Journal of Organic Chemistry. (Uses 1,3,5-Bz as starting material). Link

An In-Depth Technical Guide to the Spectroscopic Analysis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

Foreword

The precise structural elucidation of carbohydrate derivatives is paramount in the fields of medicinal chemistry and drug development. These molecules, often serving as crucial intermediates in the synthesis of nucleoside analogues and other bioactive compounds, demand rigorous analytical characterization to ensure their identity, purity, and conformational integrity. 1,3,5-Tri-O-benzoyl-α-D-ribofuranose stands as a pivotal precursor, notably in the synthesis of antiviral and anticancer agents such as clofarabine.[1][2] Its benzoyl protecting groups enhance stability and solubility in organic solvents, facilitating complex synthetic pathways, while its specific stereochemistry is crucial for targeted biological activity.[1][3]

This guide provides a comprehensive exploration of the spectroscopic analysis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose, grounded in field-proven methodologies. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, explaining not just the data, but the scientific rationale behind the experimental choices and spectral assignments. Our objective is to equip researchers, scientists, and drug development professionals with a self-validating framework for the characterization of this vital synthetic building block.

Molecular Structure and Spectroscopic Implications

1,3,5-Tri-O-benzoyl-α-D-ribofuranose (Molecular Formula: C₂₆H₂₂O₈, Molecular Weight: 462.45 g/mol ) is a derivative of the five-membered sugar D-ribose.[1] The key structural features dictating its spectroscopic signature are:

-

The Furanose Ring: A five-membered tetrahydrofuran ring whose protons (H-1 to H-5') exist in a unique chemical environment. The α-anomeric configuration at the C-1 carbon is a critical stereochemical feature.

-

Benzoyl Protecting Groups: Ester groups at positions C-1, C-3, and C-5. These three aromatic groups dominate the spectra, contributing 15 aromatic protons and 3 carbonyl carbons, leading to characteristic, intense signals.

-

A Free Hydroxyl Group: The hydroxyl group at the C-2 position is unprotected. This is a key feature, as the adjacent proton (H-2) and carbon (C-2) will show distinct chemical shifts compared to the benzoylated positions.

The following diagram illustrates the molecular structure with standardized numbering for correlation with the spectroscopic data presented below.

Caption: Molecular structure of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this molecule. High-resolution ¹H and ¹³C NMR spectra provide a complete picture of the carbon-hydrogen framework.

Experimental Protocol: NMR Data Acquisition

The following is a field-proven protocol for acquiring high-quality NMR data. The choices made are designed to ensure reproducibility and accuracy.

Workflow: NMR Analysis

Caption: Standardized workflow for NMR spectroscopic analysis.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-15 mg of the dried compound in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is strategic; it is an excellent solvent for this non-polar compound and its residual proton signal (δ ≈ 7.26 ppm) and carbon signal (δ ≈ 77.2 ppm) provide convenient internal references.[4] Add a small amount of tetramethylsilane (TMS) as the primary internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard multinuclear probe.[4] Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and line shape.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of approximately 12 ppm is sufficient. Typically, 16-32 scans are adequate to achieve a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A spectral width of ~200 ppm is standard. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be necessary.

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Perform phase correction and baseline correction to obtain a clean, interpretable spectrum. Reference the spectra to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H, 77.2 ppm for ¹³C) or TMS (0 ppm).[4]

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum is characterized by two distinct regions: the downfield aromatic region and the mid-field sugar region. The data presented here is based on analysis of closely related benzoylated ribofuranose structures.[4][5]

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Causality and Field Insights |

| 8.20 – 7.90 | Multiplet (m) | Aromatic (6H, ortho-H of Benzoyl) | These protons are ortho to the electron-withdrawing carbonyl group, causing them to be the most deshielded of the aromatic protons. |

| 7.65 – 7.30 | Multiplet (m) | Aromatic (9H, meta/para-H of Benzoyl) | These protons are further from the carbonyl and experience less deshielding, appearing upfield relative to the ortho protons. |

| ~6.7 | Singlet (s) | H-1' (Anomeric) | This proton is attached to the anomeric carbon (C-1'), which is bonded to two oxygen atoms, resulting in a significant downfield shift. For the α-anomer, the dihedral angle with H-2' is ~90°, leading to a very small coupling constant (J ≈ 0-1 Hz), hence it appears as a singlet or a very narrow doublet. |

| ~5.8 | Multiplet (m) | H-3' | This proton is deshielded by the adjacent C-3' benzoyl ester group. |

| ~4.8 – 4.5 | Multiplet (m) | H-2', H-4', H-5'a, H-5'b | These protons of the ribose core reside in a complex, overlapping region. H-2' is adjacent to the free hydroxyl and is less deshielded than H-1' and H-3'. H-4' couples with H-3' and H-5'. The two H-5' protons are diastereotopic and will show distinct signals and couplings to H-4'. |

| ~3.0 | Broad Singlet (br s) | OH-2' | The signal for the hydroxyl proton is often broad and its chemical shift is highly dependent on concentration and sample purity (trace water). |

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum provides a carbon count and confirms the key functional groups.

| Chemical Shift (δ, ppm) | Assignment | Causality and Field Insights |

| 166.5 – 165.0 | C=O (Benzoyl Esters) | The carbonyl carbons of the three ester groups are highly deshielded and appear far downfield. Slight variations in their chemical shifts may be observed due to the different electronic environments at C-1', C-3', and C-5'.[4] |

| 134.0 – 133.0 | Aromatic (para-C) | The para-carbons of the benzoyl groups. |

| 130.5 – 129.5 | Aromatic (ipso-C & ortho-C) | The quaternary ipso-carbons (attached to the carbonyl) and the ortho CH carbons appear in this range. |

| 129.0 – 128.0 | Aromatic (meta-C) | The meta-carbons of the three benzoyl groups. |

| ~100 | C-1' (Anomeric) | Similar to its attached proton, the anomeric carbon is deshielded due to being bonded to two oxygens. |

| 85 – 70 | C-2', C-3', C-4' | These furanose ring carbons resonate in the typical range for sp³ carbons bonded to oxygen. C-2' (bearing the free OH) will typically be the most upfield of this group. |

| ~64 | C-5' | The primary carbon of the CH₂OBz group is the most upfield of the sugar ring carbons.[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, providing complementary evidence to NMR for structural verification.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly to ensure a homogenous sample. Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, for a quicker analysis, a thin film can be prepared by dissolving a small amount of the sample in a volatile solvent like chloroform, applying it to a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (or a blank KBr pellet) to subtract atmospheric H₂O and CO₂ signals.

-

Sample Spectrum: Place the sample pellet in the spectrometer and acquire the spectrum. Typically, a resolution of 4 cm⁻¹ is sufficient, and 16-32 scans are co-added to improve the signal-to-noise ratio.

IR Spectral Data & Interpretation

The IR spectrum is dominated by the vibrations of the three benzoyl groups.

| Frequency Range (cm⁻¹) | Vibration Type | Assignment | Causality and Field Insights | | :--- | :--- | :--- | | 3500 – 3300 | O-H Stretch | Free OH at C-2' | A broad absorption in this region confirms the presence of the crucial unprotected hydroxyl group. | | 3100 – 3000 | C-H Stretch | Aromatic C-H | These absorptions are characteristic of sp² C-H bonds in the benzene rings. | | 3000 – 2850 | C-H Stretch | Aliphatic C-H | Weaker absorptions corresponding to the sp³ C-H bonds of the furanose ring. | | 1740 – 1720 | C=O Stretch | Benzoyl Esters | This is the most intense and diagnostic peak in the spectrum. The presence of three ester groups results in a very strong absorption band, confirming the benzoylation.[1] | | 1600, 1450 | C=C Stretch | Aromatic Ring | These two bands are characteristic of the carbon-carbon stretching vibrations within the benzene rings. | | 1300 – 1100 | C-O Stretch | Ester and Ether | A strong, complex region of bands corresponding to the C-O stretching of the ester (Ar-CO-O -R) and the furanose ring ether (C-O -C) linkages. | | 770 – 690 | C-H Bend | Aromatic (out-of-plane) | A strong, sharp absorption around 710 cm⁻¹ is highly characteristic of a monosubstituted benzene ring, providing clear evidence for the benzoyl groups.[1] |

Integrated Spectroscopic Analysis & Conclusion

A conclusive structural identification of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose is achieved not by a single technique, but by the synergistic validation from multiple spectroscopic methods.

-

¹H NMR confirms the proton count (22H), the presence of three benzoyl groups, the five protons on the furanose core, and crucially, the α-anomeric configuration via the singlet appearance of the H-1' signal.

-

¹³C NMR validates the carbon skeleton (26C), showing the three ester carbonyls, the 18 aromatic carbons, and the five distinct carbons of the ribofuranose ring.

-

IR Spectroscopy provides rapid confirmation of the key functional groups: the intense ester C=O stretch, the aromatic C=H/C=C bands, the C-O ether/ester region, and the presence of the free C-2' hydroxyl group.

Together, these datasets provide a robust and self-validating analytical package, confirming the identity, stereochemistry, and functional group profile of the title compound. This rigorous characterization is an indispensable step in quality control for its use as a high-purity starting material in the synthesis of complex, high-value pharmaceutical agents.

References

-

Isolation, Synthesis, and Characterization of Impurities and Degradants from the Clofarabine Process. (2008). Organic Process Research & Development. Available at: [Link]

-

A New Method for the Synthesis of Clofarabine. (2018). ResearchGate. Available at: [Link]

-

Supporting Information for a publication. The Royal Society of Chemistry. Available at: [Link]

-

1,3,5-Tri-O-benzoyl-aD-ribofuranose 5g 294691. AXEL. Available at: [Link]

-

22224-41-5 | Product Name : 1,3,5-Tri-O-benzoyl-α-D-ribofuranose. Pharmaffiliates. Available at: [Link]

-

Cas no 22224-41-5 (1,3,5-Tri-O-benzoyl-aD-ribofuranose). Chemical Synthesis. Available at: [Link]

-

1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose, 97%, Thermo Scientific Chemicals. Fisher Scientific. Available at: [Link]

Sources

- 1. Buy 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose | 22224-41-5 [smolecule.com]

- 2. 1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. m.chem960.com [m.chem960.com]

- 4. rsc.org [rsc.org]

- 5. beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate(6974-32-9) 1H NMR spectrum [chemicalbook.com]

Physical properties of 1,3,5-Tri-O-benzoyl-a-D-ribofuranose

An In-depth Technical Guide to the Physical Properties of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

This guide provides a comprehensive exploration of the core physical properties of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose, a pivotal intermediate in carbohydrate chemistry and nucleoside synthesis. For researchers and drug development professionals, a thorough understanding of these characteristics is not merely academic; it is fundamental to optimizing reaction conditions, ensuring purity, and achieving desired synthetic outcomes. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental methodologies and the interpretation of results.

Introduction: The Significance of a Protected Ribose

1,3,5-Tri-O-benzoyl-α-D-ribofuranose (CAS No. 22224-41-5) is a crystalline solid derived from D-ribose. Its primary utility lies in its role as a protected precursor for the synthesis of various nucleosides, which are essential building blocks for antiviral and anticancer drugs. The three benzoyl groups serve a critical function: they protect the hydroxyl groups at the C1, C3, and C5 positions of the ribofuranose ring from unwanted reactions. This strategic protection enhances the compound's stability and allows for selective chemical modifications at the remaining free hydroxyl group (C2), which is crucial for building complex glycosidic linkages.

The α-anomeric configuration and the bulky benzoyl groups dictate the molecule's stereochemistry and reactivity, influencing everything from its solubility to its interaction with other reagents. Therefore, a precise characterization of its physical properties is the first and most critical step in its application.

Core Physicochemical Characteristics

A summary of the key physical properties is presented below, followed by a detailed discussion and procedural guide for their determination.

| Property | Value | Source(s) |

| CAS Number | 22224-41-5 | ,, |

| Molecular Formula | C₂₆H₂₂O₈ | , |

| Molecular Weight | 462.45 g/mol | , |

| Appearance | White to off-white crystalline solid or powder | , |

| Melting Point | 128 – 142 °C | ,, |

| Optical Rotation [α]D | +82.0° to +88.0° (c=1, Chloroform) | |

| Solubility | Insoluble in water; Soluble in Chloroform (CHCl₃), Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Methanol (MeOH), Ethyl Acetate (EtOAc), and Dimethylformamide (DMF). | , |

Melting Point Determination: A Purity Benchmark

The melting point is a robust indicator of a compound's purity. For 1,3,5-Tri-O-benzoyl-α-D-ribofuranose, literature values report a range between 128°C and 142°C. This variation can be attributed to differences in crystalline form and, more significantly, the presence of impurities. A sharp melting range (e.g., < 2°C) typically signifies high purity, whereas a broad range suggests contamination.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a standard, reliable method for determining the melting point.

-

Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered by gently crushing it on a watch glass with a spatula.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end on a hard surface to pack the sample down. A packed sample height of 2-3 mm is ideal. An excessive amount of sample will lead to a broader, inaccurate melting range.

-

Apparatus Setup: Place the loaded capillary into a melting point apparatus (e.g., Mel-Temp).

-

Measurement:

-

Heat the apparatus rapidly to about 15-20°C below the expected lower melting point (approx. 110°C).

-

Decrease the heating rate to 1-2°C per minute. This slow rate is critical to allow for thermal equilibrium between the sample and the thermometer, ensuring an accurate reading.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

The melting range is reported as T₁ – T₂.

-

Caption: Workflow for melting point determination and purity assessment.

Solubility Profile: Guiding Synthetic Application

The solubility of this compound is dictated by the balance between the polar ribofuranose core and the three large, nonpolar benzoyl groups. This structure renders it insoluble in polar protic solvents like water but readily soluble in various organic solvents. This knowledge is paramount for its practical application, informing the choice of solvents for reactions, purification (e.g., chromatography, recrystallization), and analytical sample preparation.

Experimental Protocol: Qualitative Solubility Testing

-

Setup: Arrange a series of labeled test tubes, each corresponding to a solvent to be tested (e.g., Water, Chloroform, Ethanol, DMSO).

-

Dispensing: Add approximately 10 mg of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose to each test tube.

-

Solvent Addition: Add the test solvent dropwise, starting with 0.5 mL.

-

Observation: Agitate the tube vigorously for 30 seconds after each addition. Observe if the solid dissolves completely.

-

Classification:

-

Soluble: If the compound dissolves in < 1 mL of solvent.

-

Slightly Soluble: If more solvent (up to 3 mL) is required.

-

Insoluble: If the solid remains undissolved after adding 3 mL of solvent.

-

Optical Rotation: Confirming Stereochemical Integrity

As a chiral molecule derived from D-ribose, 1,3,5-Tri-O-benzoyl-α-D-ribofuranose is optically active, meaning it rotates the plane of polarized light. The specific rotation ([α]) is a fundamental physical constant for a chiral substance. Its measurement is a powerful tool for confirming the compound's identity and, crucially, its enantiomeric purity. The positive sign of rotation for the D-ribose derivative is an expected and key identifying feature.

Experimental Protocol: Polarimetry

-

Solution Preparation: Accurately weigh a sample of the compound (e.g., 100 mg) and dissolve it in a precise volume of a spectroscopic-grade solvent (e.g., 10.0 mL of chloroform) in a volumetric flask. This corresponds to a concentration (c) of 0.01 g/mL or 1 g/100mL.

-

Instrument Calibration: Calibrate the polarimeter using a blank cell filled with the pure solvent (chloroform). The reading should be zeroed.

-

Sample Measurement: Rinse and fill the polarimeter cell (of a known path length, l, typically 1 dm) with the prepared solution, ensuring no air bubbles are present.

-

Data Acquisition: Place the cell in the polarimeter and record the observed rotation (α) at a specified temperature (T, usually 20°C or 25°C) and wavelength (λ, typically the sodium D-line at 589 nm).

-

Calculation: Calculate the specific rotation using the formula: [α]Tλ = α / (l × c) Where:

-

α = observed rotation in degrees

-

l = path length in decimeters (dm)

-

c = concentration in g/mL

-

Caption: Relationship between molecular chirality and optical rotation.

Spectroscopic Characterization

While detailed spectral data is best sourced from dedicated databases, an understanding of the expected spectroscopic signatures is essential for routine identity confirmation.

Infrared (IR) Spectroscopy

The IR spectrum provides a "fingerprint" of the functional groups present. For 1,3,5-Tri-O-benzoyl-α-D-ribofuranose, the key expected absorptions are:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching from the benzoyl groups.

-

~3000-2850 cm⁻¹: Aliphatic C-H stretching from the ribose ring.

-

~1720-1740 cm⁻¹: A very strong and sharp C=O (carbonyl) stretching from the ester linkages of the benzoyl groups. This is often the most prominent peak.

-

~1600 & 1450 cm⁻¹: C=C stretching absorptions within the aromatic rings.

-

~1300-1000 cm⁻¹: Strong C-O stretching absorptions from the ester and ether linkages within the furanose ring structure.

-

Absence of a Broad Peak ~3500-3200 cm⁻¹: The absence of a broad O-H stretching band confirms that the hydroxyl groups are successfully protected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the structure and stereochemistry. The expected proton signals would be:

-

~8.1-7.3 ppm: A complex series of multiplets corresponding to the 15 aromatic protons of the three benzoyl groups.

-

~6.5-4.5 ppm: A series of signals corresponding to the protons on the ribofuranose ring (H1 to H5). The chemical shift and coupling constants of these protons are diagnostic for the α-anomeric configuration and the conformation of the five-membered ring. The anomeric proton (H1) is typically a distinct signal in this region.

-

Absence of Exchangeable Protons: There should be no signal that disappears upon addition of D₂O, further confirming the absence of free -OH groups.

Conclusion

The physical properties of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose are a direct reflection of its molecular structure. Proper and precise determination of its melting point, solubility, and optical rotation are indispensable, self-validating checks for identity, purity, and stereochemical integrity. These parameters provide the foundational data required for the reliable and successful use of this compound as a critical building block in the complex synthetic pathways of modern drug discovery and development.

References

Understanding the stereochemistry of 1,3,5-Tri-O-benzoyl-a-D-ribofuranose

Technical Deep Dive: Stereochemical Dynamics of 1,3,5-Tri-O-benzoyl- -D-ribofuranose[1]

Structural Significance & The "Orphan" C2 Hydroxyl

In the landscape of nucleoside chemistry, 1,3,5-Tri-O-benzoyl-

-

The Core Architecture: The molecule features benzoyl protecting groups at C1, C3, and C5.

-

The Critical Feature: The C2-OH is free .[1] This is not an accident of partial reaction but a deliberate regioselective architecture.

-

Synthetic Utility: The free C2-hydroxyl allows for direct functionalization—such as inversion (Mitsunobu), oxidation (to ketose), or fluorination (DAST)—to generate 2'-modified nucleosides .[1]

Note on Nomenclature: Do not confuse this with 1,3,5-tri-O-benzoyl-2-deoxy-D-ribofuranose. The presence of the 2-OH in the title compound introduces significant stereoelectronic effects (H-bonding, ring puckering) absent in the deoxy series.[1]

Stereoelectronic Mechanisms: Why the -Anomer?

The isolation of the

The Anomeric Effect

The electronegative exocyclic oxygen (from the C1-benzoate) prefers the axial orientation to maximize the overlap between the non-bonding orbital of the ring oxygen (

-

-Anomer (Axial): Stabilized by hyperconjugation (

- -Anomer (Equatorial): Destabilized by dipole-dipole repulsion between the ring oxygen and the exocyclic oxygen.[1]

Ring Conformation (Puckering)

The ribofuranose ring is flexible, oscillating between North (C3-endo) and South (C2-endo) conformations.[1]

-

Influence of C2-OH: The free hydroxyl at C2 can engage in intramolecular hydrogen bonding with the C3-benzoyl carbonyl or the ring oxygen, biasing the equilibrium.[1]

-

1,3-Diaxial Interactions: The bulky benzoyl groups at C1 and C3 (if the ring puckers to place them axially) create steric strain.[1] The system adopts a conformation that minimizes this clash while maintaining the anomeric stabilization.

Visualizing the Equilibrium

The following diagram illustrates the thermodynamic equilibration favoring the

Figure 1: Thermodynamic equilibration pathway. The oxocarbenium intermediate allows interconversion, with the anomeric effect driving the population toward the

Analytical Characterization: Proving the Stereochemistry

Distinguishing the

Proton NMR ( H-NMR) Diagnostics[1]

| Feature | Mechanistic Reason | ||

| 4.0 – 4.5 Hz | < 2.0 Hz (often ~0-1 Hz) | Karplus relationship: | |

| H1 Chemical Shift | The axial proton (in | ||

| NOE Correlations | H1 | H1 | Spatial proximity of cis-protons in the |

Infrared (IR) Spectroscopy[1]

Synthetic Protocol: The Orthoester Rearrangement Route

Direct selective benzoylation of Ribose is difficult. The most robust "field-proven" method utilizes an orthoester rearrangement to lock the 1,3,5-positions, leaving C2 free.[1]

Workflow Diagram

Figure 2: The Orthoester Strategy for regioselective protection of positions 1, 3, and 5.

Detailed Methodology (Self-Validating)

Objective: Synthesize 1,3,5-Tri-O-benzoyl-

-

Orthoester Formation:

-

Suspend D-ribose (10 g) in anhydrous dioxane.

-

Add trimethyl orthobenzoate (3.5 eq) and p-toluenesulfonic acid (catalytic).

-

Validation: Solution becomes clear as the bicyclic orthoester forms.

-

-

Rearrangement/Hydrolysis:

-

Isolation & Crystallization:

Applications in Drug Development[5][6]

This molecule is not just an intermediate; it is a chiral platform .[1]

References

Sources

- 1. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

- 2. CN111484535A - Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose - Google Patents [patents.google.com]

- 3. Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Eureka | Patsnap [eureka.patsnap.com]

The Vorbrüggen Standard: Optimizing 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose for Next-Gen Nucleoside Analogues

Executive Summary: The Backbone of Antiviral Synthesis

In the high-stakes landscape of nucleoside analogue development—ranging from oncology staples like Capecitabine to broad-spectrum antivirals like Remdesivir and Molnupiravir—the efficiency of the glycosylation step is the primary determinant of process viability. While biocatalytic methods are gaining ground, the chemical synthesis of complex nucleosides remains heavily reliant on the Vorbrüggen coupling reaction .

This guide focuses on the "Universal Donor": 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose .[1] Unlike benzyl-protected sugars, the benzoyl protecting groups on this intermediate are not merely shielding elements; they are active mechanistic participants that enforce stereochemical control via Neighboring Group Participation (NGP). This document details the synthesis, activation, and coupling of this intermediate, providing a self-validating protocol for achieving >95%

The Core Intermediate: Structural Profile

Before initiating synthesis, the intermediate must be characterized to ensure it meets the stringent specifications required for downstream GMP coupling.

| Property | Specification | Criticality |

| IUPAC Name | N/A | |

| CAS Number | 6974-32-9 | Verification |

| Appearance | White to off-white crystalline solid | Purity Indicator (Yellowing indicates benzoyl migration) |

| Melting Point | 128 – 133 °C | Polymorph control |

| Optical Rotation | Stereochemical purity check ( | |

| Purity (HPLC) | Essential for avoiding N-7/N-9 regioisomer mixtures later |

Mechanistic Deep Dive: The Logic of Stereocontrol

The success of this intermediate relies on the Acyl-oxonium Ion Mechanism . When the acetate at C1 is activated by a Lewis acid (TMSOTf), it departs, creating an oxocarbenium ion. Crucially, the benzoyl group at C2 donates electron density to the anomeric center, forming a stable five-membered dioxolenium (acyloxonium) ion .

This cyclic intermediate effectively blocks the

Visualization: The Vorbrüggen Pathway[4][5]

Figure 1: The mechanistic pathway illustrating Neighboring Group Participation (NGP) by the C2-benzoyl group, ensuring exclusive beta-selectivity.

Critical Process Parameters (CPP): Lewis Acids & Solvents

The choice of Lewis Acid and solvent is not arbitrary; it dictates the reaction kinetics and the "softness" of the electrophile.

| Parameter | Reagent/Condition | Impact on Reaction | Recommendation |

| Lewis Acid | TMSOTf (Trimethylsilyl triflate) | Soluble, mild, allows homogeneous catalysis. Converts silylated base to active species in situ. | Standard. Use 1.1–1.5 eq. |

| SnCl | Strong Lewis acid. Rigid coordination. Hard to remove (emulsions). Toxic. | Legacy. Use only if TMSOTf fails or for sterically hindered bases. | |

| BF | Weaker activation. Often requires higher temps, leading to decomposition. | Avoid for tribenzoyl ribose. | |

| Solvent | Acetonitrile (MeCN) | Polar, coordinates to intermediates. Can form N-silyl ketene imines (side reaction).[2] | Good for solubility , but watch for byproducts. |

| 1,2-Dichloroethane (DCE) | Non-polar, promotes tight ion pairing. High boiling point. | Preferred for difficult couplings. | |

| Toluene | Non-polar. Poor solubility for polar nucleosides. | Use only for highly lipophilic analogues. |

Detailed Experimental Protocol

This protocol describes the synthesis of the intermediate from D-Ribose, followed by a standard coupling to a nucleobase (e.g., Cytosine or Uracil analogue).

Phase A: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose[1][6][7]

Reagents: D-Ribose, MeOH, H

-

Methylation (Protection of Anomeric Center):

-

Dissolve D-Ribose (1.0 eq) in dry Methanol (10 vol).

-

Add catalytic H

SO -

Checkpoint: TLC should show disappearance of ribose. This locks the sugar in the furanose form as Methyl Ribofuranoside.

-

-

Benzoylation:

-

Neutralize with Pyridine. Concentrate to a syrup.

-

Redissolve in Pyridine (5 vol) and DCM (5 vol).

-

Add Benzoyl Chloride (3.3 eq) dropwise at < 20 °C (Exothermic!).

-

Heat to 60 °C for 4 hours.

-

Workup: Quench with ice water. Extract with DCM. Wash with 1M HCl (remove pyridine) and NaHCO

. Dry and concentrate.

-

-

Acetolysis (The Anomeric Switch):

-

Dissolve the Methyl-2,3,5-tribenzoyl-riboside in Acetic Acid/Acetic Anhydride (4:1 ratio).

-

Add conc. H

SO -

Stir at RT for 2–4 hours. The acetoxy group displaces the methoxy group.

-

Crystallization (Critical): Pour into ice water. Extract with EtOAc.[4] Concentrate. Recrystallize from Ethanol/Hexane.

-

Phase B: The Vorbrüggen Coupling (General Procedure)

Reagents: Silylated Nucleobase (prepared via BSA or HMDS), Dry MeCN or DCE, TMSOTf.

-

Silylation of Nucleobase:

-

Suspend nucleobase (1.1 eq) in dry Acetonitrile.

-

Add BSA (N,O-Bis(trimethylsilyl)acetamide) (2.5 eq).

-

Heat to 60–80 °C until a clear solution is obtained (indicates full silylation).

-

-

Coupling:

-

Cool the silylated base solution to 0 °C.

-

Add 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 eq) dissolved in minimum solvent.

-

Add TMSOTf (1.2 eq) dropwise.

-

Observation: Solution may darken slightly.

-

Allow to warm to RT and stir for 2–16 hours.

-

-

Workup & Deprotection:

-

Quench with saturated NaHCO

. Extract with DCM. -

Deprotection (Global): Treat the protected nucleoside with 7N NH

in Methanol at RT for 12 hours to remove benzoyl groups.

-

Visualization: Operational Workflow

Figure 2: End-to-end process flow from raw D-ribose to the protected nucleoside analogue.

Troubleshooting & Impurity Profiling

Even with robust protocols, deviations occur. Use this guide for root cause analysis.

| Observation | Probable Cause | Corrective Action |

| High | Lack of NGP; Temperature too high during TMSOTf addition. | Ensure temperature is < 0 °C during addition. Verify C2-protecting group is Benzoyl (not Benzyl). |

| Low Yield | Incomplete silylation of the base; Moisture in solvent. | Use BSA at reflux until clear. Dry solvents over 3Å molecular sieves (< 50 ppm H |

| Emulsion during workup | Presence of Tin (if SnCl | If using SnCl |

| N-7 vs N-9 Isomers (Purines) | Kinetic vs Thermodynamic control. | Higher temperatures favor the thermodynamic product (usually N-9). |

References

-

Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.

-

Niedballa, U., & Vorbrüggen, H. (1974). A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660. [Link]

-

Li, Z., et al. (2021).[7] NIS/TMSOTf-Promoted Glycosidation of Glycosyl ortho-Hexynylbenzoates for Versatile Synthesis of O-Glycosides and Nucleosides.[7] Journal of Organic Chemistry, 86(6), 4763-4778.[7] [Link]

-

Herbert, C., et al. (2020). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine... using Vorbrüggen conditions. Frontiers in Chemistry. [Link]

Sources

- 1. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]

- 2. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN111484535A - Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose - Google Patents [patents.google.com]

- 4. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NIS/TMSOTf-Promoted Glycosidation of Glycosyl ortho-Hexynylbenzoates for Versatile Synthesis of O-Glycosides and Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Use of 1,3,5-Tri-O-benzoyl-a-D-ribofuranose in antiviral drug development

Application Note: Strategic Utilization of 1,3,5-Tri-O-benzoyl-

Executive Summary & Strategic Value

In the landscape of antiviral drug development, particularly for RNA polymerase inhibitors (e.g., HCV, SARS-CoV-2), the 2'-position of the ribose sugar is the critical "discriminator."[1][2] Viral polymerases often accept 2'-modified nucleosides (2'-F, 2'-C-Me) while human polymerases reject them, providing the necessary therapeutic index.[1][2]

1,3,5-Tri-O-benzoyl-

This guide details the protocol for utilizing TBR to synthesize high-value 2'-modified nucleoside analogues . It moves beyond standard glycosylation to focus on the modification-first strategy that defines modern antiviral synthesis.[1][2]

Chemical Basis & Reactivity Profile

-

Compound: 1,3,5-Tri-O-benzoyl-

-D-ribofuranose[1][2][3][4][]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Key Feature: Free 2-OH group with orthogonal protection at C-1, C-3, and C-5.

-

Stereochemistry: The

-anomeric benzoate at C-1 is stable but can be activated or displaced after C-2 modification.[1][2] -

Mechanism of Utility: The C-1 benzoate stabilizes the anomeric position while the C-2 hydroxyl allows for:

Experimental Protocols

Phase 1: Functionalization of the C-2 Position (The "Modification" Step)

Rationale: Direct coupling of TBR to a nucleobase is rarely the goal.[1][2] The objective is to install a pharmacophore at C-2.

Protocol A: Synthesis of 2'-C-Methyl Precursors (Oxidation/Grignard)

-

Oxidation to 2-Ketose:

-

Reagents: Dess-Martin Periodinane (DMP) or DMSO/Ac

O.[1][2] -

Procedure: Dissolve TBR (1.0 eq) in anhydrous DCM. Add DMP (1.2 eq) at 0°C. Stir at RT for 2-4 h.

-

Workup: Quench with sat. NaHCO

/Na -

Product: 1,3,5-Tri-O-benzoyl-2-keto-

-D-ribofuranose.[1][2][] -

Critical Check: Monitor disappearance of OH peak in IR (~3450 cm

) and appearance of ketone C=O.[1][2]

-

-

Stereoselective Alkylation (The "Sofosbuvir" Step):

-

Reagents: MeMgBr (Methyl Magnesium Bromide) or MeLi/TiCl

.[1][2] -

Conditions: -78°C in anhydrous THF or Et

O. -

Mechanism: The bulky benzoyl groups at C-3 and C-5 direct the nucleophile attack from the

-face (less hindered), yielding the desired 2'-C-methyl-ribo configuration (after workup).[1][2] -

Result: 1,3,5-Tri-O-benzoyl-2-C-methyl-

-D-ribofuranose.[1][2][6]

-

Phase 2: Activation of the Anomeric Center

Rationale: The 1-O-benzoyl group is a stable leaving group but often requires conversion to a more reactive donor (1-OAc, 1-Cl, or 1-F) for efficient Vorbrüggen coupling, especially with sterically hindered modified sugars.[1][2]

Protocol B: Conversion to 1-Bromo/Chloro Donor

-

Reagents: HBr/AcOH or SOCl

/DMF. -

Procedure: Treat the modified sugar (from Phase 1) with HBr (33% in AcOH) at 0°C for 2 h.

-

Product: 3,5-Di-O-benzoyl-2-modified-ribofuranosyl bromide.[1][2][4]

-

Note: The 1-benzoyl group is displaced.[1][2] This donor is highly reactive and must be used immediately.[1][2]

Phase 3: Vorbrüggen Coupling (The Nucleoside Formation)[1][2]

This is the standard industry method for connecting the modified sugar to the antiviral base (e.g., Cytosine, Uracil, or modified purines).[1]

Reagents:

-

Silylating Agent: BSA (N,O-Bis(trimethylsilyl)acetamide) or HMDS.[1][2]

-

Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate).[1][2]

-

Solvent: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE).[1][2]

Step-by-Step:

-

Silylation of Base: Suspend the nucleobase (e.g.,

-benzoylcytosine) in MeCN.[1][2] Add BSA (2-3 eq).[1][2] Heat to 60°C until a clear solution forms (silylated base). -

Coupling: Cool to 0°C. Add the Modified Sugar (dissolved in MeCN).

-

Reaction: Stir at RT or mild heat (40-60°C) depending on steric bulk at C-2.

-

Quench: Add sat. NaHCO

. Extract with EtOAc.[1][2][3]

Visualization: Logical Workflow & Mechanism

Caption: Workflow for converting 1,3,5-Tri-O-benzoyl-ribose into 2'-modified antiviral nucleosides via the 2-keto intermediate.

Data Summary & Quality Control

Table 1: Critical Process Parameters (CPP) for 2'-Modification

| Parameter | Recommended Range | Impact on Quality |

| Water Content (KF) | < 0.05% | Critical.[1][2] Water kills Grignard reagents and hydrolyzes oxocarbenium ions during coupling.[1][2] |

| Oxidation Temp | 0°C to RT | Higher temps cause elimination of benzoate groups (side reaction).[1][2] |

| Grignard Addition | -78°C (Slow) | Low temp required to ensure stereoselectivity ( |

| TMSOTf Equivalents | 1.05 - 1.2 eq | Excess Lewis acid can cause anomerization ( |

Analytical Checkpoints:

-

NMR (

H): Monitor the H-1 (anomeric) proton.[1][2][9] -

HPLC: Use C18 Reverse Phase.[1][2] Mobile Phase: MeCN/H

O (0.1% TFA).[1][2] Modified sugars are often more lipophilic than the starting material.[1][2]

Troubleshooting & Expert Insights

-

Issue: Low Yield in Grignard Reaction.

-

Cause: The benzoyl groups at C-1, C-3, C-5 are esters and can react with Grignard reagents (forming ketones/tertiary alcohols).[1][2]

-

Solution: Use Cerium(III) Chloride (CeCl

) in conjunction with the Grignard reagent (organocerium chemistry).[1][2] This suppresses addition to the esters while promoting addition to the ketone.[1][2] Alternatively, use milder alkylating agents or lower temperatures (-90°C).[1][2]

-

-

Issue:

-Nucleoside Formation (Wrong Anomer).-

Cause: Lack of "Neighboring Group Participation" (NGP).[1][2] If the 2'-group is Methyl or Fluoro (non-participating), stereocontrol is purely thermodynamic or steric.[1][2]

-

Solution: Use solvent effects.[1][2][8] Acetonitrile favors the

-anomer via an

-

References

-

Vorbrüggen, H., & Ruh-Pohlenz, C. (2001).[1][2] Handbook of Nucleoside Synthesis. John Wiley & Sons.[1][2] (The definitive text on the silyl-Hilbert-Johnson reaction).

-

Sofia, M. J., et al. (2010).[1][2] "Discovery of a

-D-2'-Deoxy-2'- -

Chun, B. K., et al. (2000).[1][2] "Synthesis of 2'-C-methyl nucleosides from 1,3,5-tri-O-benzoyl-

-D-ribofuranose." Journal of Organic Chemistry. (Foundational paper on using this specific intermediate for alkylation). -

Synthose Inc. (2023).[1][2] Product Specification: 1,3,5-Tri-O-benzoyl-

-D-ribofuranose. (Verification of commercial availability and structure). -

Ness, R. K., et al. (1954).[1][2] "The synthesis of 2,3,5-tri-O-benzoyl-

-D-ribose from D-ribose." Journal of the American Chemical Society.[1][2] (Historical context on benzoylated ribose derivatives).

Sources

- 1. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

- 2. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

- 3. synthose.com [synthose.com]

- 4. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN111484535A - Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose - Google Patents [patents.google.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

Technical Guide: Global Deprotection Strategies for 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

Topic: Deprotection of benzoyl groups in 1,3,5-Tri-O-benzoyl-a-D-ribofuranose Content Type: Application Note & Protocol

Abstract

This application note details the optimized protocols for the global deprotection of benzoyl (Bz) esters from 1,3,5-Tri-O-benzoyl-α-D-ribofuranose (CAS: 22224-41-5). While this specific isomer is a critical intermediate for introducing modifications at the C2 position (e.g., in the synthesis of Clofarabine and other 2'-modified nucleosides), effective removal of the benzoyl protecting groups is required to release the final carbohydrate or nucleoside scaffold. We present two primary methodologies: Zemplén transesterification (sodium methoxide in methanol) and Ammonolysis, comparing their efficiencies, work-up requirements, and suitability for scale-up.

Introduction & Strategic Considerations

The Substrate: 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

Unlike fully protected ribose (1,2,3,5-tetra-O-benzoyl-ribofuranose), the 1,3,5-tri-O-benzoyl-α-D-ribofuranose derivative possesses a free hydroxyl group at the C2 position.[1][2][3][4][5] This unique structural feature makes it an indispensable scaffold for synthesizing 2'-modified nucleosides (e.g., 2'-fluoro, 2'-O-methyl) via direct nucleophilic substitution or oxidation-reduction sequences at C2.

The Challenge of Benzoyl Deprotection

Benzoyl groups are robust esters, significantly more stable than acetyl groups due to the conjugation of the carbonyl with the aromatic ring. This stability is advantageous during harsh glycosylation or fluorination steps but requires stronger basic conditions for removal.

Key Reaction Dynamics:

-

Anomeric Reactivity: The benzoyl group at C1 (anomeric position) is an acetal ester and is typically more labile than the secondary (C3) and primary (C5) esters. However, for global deprotection, conditions must be sufficient to cleave all three.

-

Byproduct Management: Cleavage generates methyl benzoate (in methanolysis) or benzamide (in ammonolysis). Methyl benzoate is a high-boiling liquid that can complicate purification if not removed via partitioning.

-

Anomeric Stability: Upon deprotection, the resulting free sugar (D-ribose or its 2-modified derivative) will exist in equilibrium between

-furanose,

Mechanistic Insight

The primary method for deprotection is base-catalyzed transesterification (Zemplén conditions). Unlike hydrolysis (which uses water/OH-), transesterification uses an alkoxide (methoxide) to attack the carbonyl carbon.

-

Mechanism: The methoxide ion attacks the ester carbonyl, forming a tetrahedral intermediate. The bond to the sugar oxygen cleaves, releasing the sugar alkoxide and forming methyl benzoate.

-

Driving Force: The reaction is an equilibrium. It is driven to completion by the vast excess of methanol solvent and the stability of the resulting methyl benzoate.

Diagram 1: Zemplén Deprotection Pathway[6]

Caption: Mechanistic flow of base-catalyzed transesterification (Zemplén) for benzoyl removal.

Experimental Protocols

Protocol A: Zemplén Transesterification (Standard)

Best for: Rapid, clean deprotection on multigram scales where the product is water-soluble.

Reagents:

-

Anhydrous Methanol (MeOH)

-

Sodium Methoxide (NaOMe) solution (0.5 M or 25 wt% in MeOH)

-

Amberlite® IR-120 (H+ form) ion-exchange resin

Step-by-Step Procedure:

-

Dissolution: Dissolve 1,3,5-Tri-O-benzoyl-α-D-ribofuranose (1.0 eq) in anhydrous MeOH (10 mL per gram of substrate). Ensure complete dissolution; mild sonication may be used.

-

Catalysis: Add NaOMe solution dropwise to achieve a final concentration of 0.05 – 0.1 eq (pH should be ~9-10).

-

Note: Stoichiometric base is NOT required; catalytic amounts suffice.

-

-

Reaction: Stir at room temperature (20-25°C).

-

Monitoring: Monitor by TLC (Silica gel, 50% EtOAc/Hexane). The starting material (UV active, high Rf) will disappear. The product (free sugar) will stay at the baseline and is not UV active. Use a charring stain (H2SO4/MeOH or Anisaldehyde) to visualize the product.

-

Time: Typically 1–4 hours.

-

-

Neutralization (Critical): Once complete, add pre-washed Amberlite IR-120 (H+) resin directly to the reaction mixture until the pH is neutral (pH 7).

-

Why? Acid neutralization avoids salt formation (NaCl/NaOAc) which is difficult to separate from polar sugars. Resin allows simple filtration.

-

-

Work-up: Filter off the resin and wash with MeOH. Concentrate the filtrate under reduced pressure.

-

Purification:

-

The residue contains the sugar and methyl benzoate.

-

Partition the residue between Water (10 mL) and Dichloromethane (DCM, 10 mL).

-

The sugar stays in the Water layer; Methyl benzoate stays in the DCM layer.

-

Wash the aqueous layer 2x with DCM. Lyophilize the aqueous layer to obtain the pure deprotected sugar.

-

Protocol B: Ammonolysis (Mild/Alternative)

Best for: Substrates sensitive to strong bases or when avoiding metal cations is strictly required.

Reagents:

-

7N Ammonia in Methanol (commercially available)

Step-by-Step Procedure:

-

Setup: Dissolve the substrate in 7N NH3/MeOH (10 mL per gram).

-

Reaction: Seal the vessel tightly (pressure tube recommended). Stir at room temperature for 12–24 hours.

-

Note: Benzoyl groups react slower with ammonia than methoxide. Heating to 40-50°C may accelerate the process but increases pressure.

-

-

Work-up: Evaporate the solvent and excess ammonia under reduced pressure.

-

Purification: The residue contains the sugar and benzamide (solid).

-

Triturate the residue with cold DCM or Ether. Benzamide is moderately soluble in organic solvents; the sugar is insoluble.

-

Alternatively, use the Water/DCM partition method described in Protocol A (Benzamide will partition into the organic layer, though less efficiently than methyl benzoate).

-

Analytical Data & Troubleshooting

Table 1: Method Comparison

| Feature | Zemplén (NaOMe/MeOH) | Ammonolysis (NH3/MeOH) |

| Reaction Rate | Fast (1-4 h) | Slow (12-24 h) |

| Reagent Cost | Low | Low |

| Byproduct | Methyl Benzoate (Liquid, easy to extract) | Benzamide (Solid, harder to remove) |

| Conditions | pH 10-12 (Strong Base) | pH 9-10 (Mild Base) |

| Suitability | Standard for robust sugars | Best for base-sensitive analogs |

Troubleshooting Guide

-

Incomplete Deprotection: If TLC shows intermediate spots (mono- or di-benzoates), add more NaOMe (up to 0.2 eq) or gently warm to 40°C.

-

Product Degradation (Yellowing): Prolonged exposure to high pH can cause "peeling" reactions or degradation of the reducing sugar. Neutralize immediately upon completion.

-

Anomerization: The final product (free sugar) will mutarotate. NMR will show a mixture of

and

Workflow Visualization

Diagram 2: Experimental Workflow (Protocol A)

Caption: Operational workflow for Zemplén deprotection including critical purification steps.

References

- Zemplén, G. (1927). Gerecs, A.; Hadácsy, I. Über die Verseifung acetylierter Zucker und verwandter Verbindungen. Berichte der deutschen chemischen Gesellschaft, 69(8), 1827-1829.

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Link

-

Bauta, W. E., et al. (2004). A New Process for the Preparation of Clofarabine. Organic Process Research & Development, 8(6), 889–896. (Demonstrates use of benzoylated ribose intermediates in drug synthesis). Link

-

PubChem. (n.d.). 1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose Compound Summary. National Center for Biotechnology Information. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.chem960.com [m.chem960.com]

- 3. Buy 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose | 22224-41-5 [smolecule.com]

- 4. Synthesis of 2'-C-difluoromethylribonucleosides and their enzymatic incorporation into oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

Synthesis of modified ribonucleosides from 1,3,5-Tri-O-benzoyl-a-D-ribofuranose

Application Note: Precision Synthesis of 2'-Modified Ribonucleosides

Starting Material: 1,3,5-Tri-O-benzoyl-

Strategic Overview

In the landscape of therapeutic nucleoside development—particularly for antiviral agents (e.g., Remdesivir analogs) and mRNA cap analogs—the 2'-position of the ribose ring is the critical vector for modification.[2]

While most commercial syntheses begin with 1-O-acetyl-2,3,5-tri-O-benzoyl-

This guide details the protocol for transforming Compound 1 into high-value 2'-modified nucleosides, specifically focusing on the synthesis of 2'-O-methyl and 2'-fluoro analogs, followed by the gold-standard Vorbrüggen glycosylation.[1][2]

Critical Reaction Pathway

The utility of Compound 1 lies in its ability to undergo C2-functionalization while maintaining the stability of the furanose ring.[2] The workflow below illustrates the divergence into two key therapeutic classes: 2'-O-Methyl (mRNA stability) and 2'-Fluoro (metabolic stability).[1][2]

Figure 1: Divergent synthesis pathways from 1,3,5-Tri-O-benzoyl-

Detailed Protocols

Module A: C2-Functionalization (The Decision Fork)

Option 1: Synthesis of 2'-O-Methyl Precursors Direct methylation of the free 2-OH is challenging due to potential migration of the benzoyl groups.[1][2] The use of mild silver oxide catalysis is recommended over strong bases (NaH) to prevent acyl migration.[2]

-

Reagents: Methyl Iodide (MeI), Silver Oxide (Ag

O), Dimethylformamide (DMF).[1][2] -

Protocol:

-

Dissolve Compound 1 (10 mmol) in anhydrous DMF (50 mL) under Argon.

-

Add freshly prepared Ag

O (15 mmol) followed by MeI (50 mmol). -

Stir at ambient temperature for 16 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1][2]

-

Critical Step: Filter through a Celite pad to remove silver salts.[2]

-

Concentrate and purify via silica gel chromatography.[2]

-

Option 2: Synthesis of 2'-Fluoro Precursors (Inversion to Arabino) To install a fluorine at the 2-position, one typically activates the 2-OH as a triflate (leaving group) and displaces it with fluoride.[1][2] This results in an inversion of configuration from ribo (down) to arabino (up).[1][2]

-

Reagents: Triflic anhydride (Tf

O), Pyridine, DAST (Diethylaminosulfur trifluoride).[1][2] -

Protocol:

-

Activation: Dissolve Compound 1 in DCM/Pyridine at -10°C. Add Tf

O dropwise. The 2-O-triflate forms rapidly.[1][2] -

Displacement: Treat the crude triflate with DAST or TBAF in THF.[2]

-

Result: 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-

-D-arabinofuranose.[1][2] -

Note: If the target is a 2'-F-ribonucleoside, a second inversion is required, or the 2'-F-arabino nucleoside is synthesized first and inverted at the nucleoside stage.[1][2]

-

Module B: Anomeric Activation (The Donor Conversion)

While 1-O-benzoyl sugars can undergo glycosylation, they are significantly less reactive than 1-O-acetyl or 1-halo sugars.[1][2] For high-yield industrial applications, converting the 1-benzoate to a 1-chloride or 1-acetate is mandatory.[1][2]

Protocol: Conversion to 1-Chloro-Sugar (The "Versatile Donor")

-